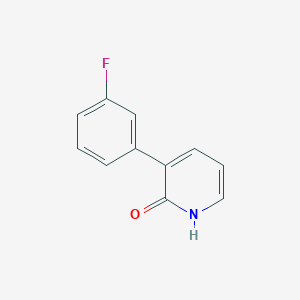

3-Fluorophenylpyridone

Descripción

3-Fluorophenylpyridone is a fluorinated aromatic heterocyclic compound featuring a pyridone core substituted with a 3-fluorophenyl group. This structure enables unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design. The fluorine atom at the meta position of the phenyl ring enhances electron-withdrawing effects, which can stabilize π-π stacking interactions and improve binding affinity to aromatic pockets in biological targets . For example, in aminothiazole inhibitors, the introduction of a this compound substituent resulted in a >300-fold increase in binding affinity by optimizing interactions with aromatic side chains (e.g., Tyr, Phe, Trp) in enzyme active sites .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKISKLUPGKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439565 | |

| Record name | 3-fluorophenylpyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-72-0 | |

| Record name | 3-(3-Fluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophenylpyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylpyridone typically involves the fluorination of phenylpyridone. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the phenyl ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluorophenylpyridone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydropyridones.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like TBAF and solvents like DMF are commonly used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydropyridones .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characteristics

3-Fluorophenylpyridone serves as a versatile building block in organic synthesis. Its unique fluorinated structure enhances reactivity, making it valuable for creating more complex molecules. The synthesis typically involves reactions such as:

- Condensation Reactions : Combining 3-fluorobenzaldehyde with pyridone derivatives.

- Coupling Reactions : Utilizing methods like Suzuki-Miyaura coupling to form carbon-carbon bonds.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities and improved pharmacological profiles.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant anticancer activities. For instance, studies have shown that certain derivatives induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanisms involve disrupting mitochondrial membrane potential and inducing genetic instability within cancer cells, leading to cell death .

Antimicrobial and Antiviral Effects

The compound has also been investigated for its antimicrobial and antiviral properties. Pyridine derivatives are known to possess therapeutic effects against a range of pathogens, including bacteria and viruses. The presence of the pyridine ring in this compound enhances its interaction with target proteins, improving selectivity and efficacy against microbial infections .

Medicinal Chemistry Applications

This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. Notable applications include:

- Antiviral Agents : Targeting viral replication processes.

- Antibacterial Agents : Effective against resistant strains of bacteria.

- Anti-inflammatory Agents : Showing promise in reducing inflammation in various models.

Material Science Applications

In addition to biological applications, this compound is being studied for its utility in material science:

- Optoelectronic Devices : Due to its extended π-conjugated system, it is being evaluated for use in sensors and light-emitting devices.

- Fluorescent Probes : The compound's unique fluorescence properties make it suitable for biological imaging applications.

Table 1: Summary of Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 3-Fluorophenylpyridone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Analysis :

- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in this compound provides moderate electron withdrawal without excessive steric bulk, enabling optimal π-π stacking. In contrast, trifluoromethyl groups (e.g., in 3-Methoxy-4-(trifluoromethyl)pyridine) are bulkier and more lipophilic, which may hinder binding in tight aromatic pockets .

- Halogen Effects : Chlorine substituents (e.g., 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide) enhance steric hindrance and hydrophobicity but reduce electronic complementarity compared to fluorine .

Binding Affinity and Pharmacological Relevance

- This compound: Demonstrated a 300-fold binding affinity improvement in aminothiazole inhibitors, attributed to dual edge-to-face and stacking interactions with aromatic enzyme residues .

- 2-(Trifluoromethyl)pyridine-5-acetic acid : While highly polar, its trifluoromethyl group may disrupt stacking due to steric clashes, limiting use in enzyme inhibition .

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: The ester group increases membrane permeability but reduces direct target engagement compared to this compound’s aryl interactions .

Actividad Biológica

3-Fluorophenylpyridone is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridone core with a fluorine substituent on the phenyl ring. This structural modification can significantly influence its pharmacological properties, enhancing interactions with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8FNO |

| Molecular Weight | 181.18 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO, ethanol |

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to improved membrane permeability and binding affinity to microbial targets. For instance, the introduction of fluorine in similar compounds has been shown to increase antibacterial activity significantly .

Anticancer Potential

Studies have demonstrated that pyridone derivatives, including this compound, exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly those resistant to conventional therapies.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or modulate signaling pathways related to cell survival and proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against bacteria | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyridine derivatives, including those with fluorine substitutions. Results showed that compounds with fluorine had significantly higher inhibition rates against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of this compound revealed favorable absorption characteristics and metabolic stability, supporting its development as a therapeutic candidate .

Q & A

Q. What are the optimal synthetic routes for 3-Fluorophenylpyridone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via fluorinated fragment coupling or cyclization reactions. For example, trifluoromethyl-substituted pyridines are synthesized using trifluoroacetylthiophen or nitropropene derivatives as key reagents, with yields dependent on catalysts (e.g., Pd-based systems) and solvent polarity . Reaction optimization should include systematic variation of temperature (80–120°C), solvent (DMF, THF), and catalyst loading. Isolation and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for achieving >95% purity. Refer to yield tables in fluorinated fragment libraries for benchmarking (e.g., 45–78% yields under optimized conditions) .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer :

Use a combination of nuclear magnetic resonance (NMR: ¹⁹F and ¹H), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For this compound derivatives, ¹⁹F NMR typically shows peaks at δ -110 to -120 ppm due to fluorine’s electron-withdrawing effects. Compare experimental data with computational predictions (e.g., density functional theory (DFT) for bond angles) to validate structural assignments . PubChem-derived InChI keys (e.g.,

UWCPYXSRCQVABG-UHFFFAOYSA-Nfor related fluorophenyl compounds) provide reference spectra .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Store the compound in airtight containers at 2–8°C to prevent degradation. Waste disposal must comply with hazardous chemical protocols, including neutralization (e.g., using 10% NaOH for acidic byproducts) and segregation in labeled containers .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its bioactivity, particularly in enzyme inhibition or cytotoxicity?

- Methodological Answer : The fluorine atom enhances metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. To assess bioactivity:

- Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Compare cytotoxicity profiles (e.g., MTT assays) against non-fluorinated analogs to isolate fluorine-specific effects.

- Use molecular docking (AutoDock Vina) to model interactions with active sites, focusing on fluorine’s role in binding .

Q. How should researchers address contradictions in reported data on this compound’s solubility and stability?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or measurement techniques. To resolve:

- Perform replicate solubility tests in DMSO, water, and ethanol at controlled temperatures (25°C vs. 37°C).

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers.

- Cross-reference with literature using standardized protocols (e.g., OECD guidelines) .

Q. What strategies can optimize this compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance aqueous stability.

- pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) solutions to mimic physiological conditions.

- Degradation Studies : Monitor stability via HPLC at 37°C over 24–72 hours; add antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Employ DFT (Gaussian 09) to calculate frontier molecular orbitals (FMOs) and identify reactive sites.

- Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic attacks) using transition-state modeling.

- Validate predictions with small-scale exploratory reactions (e.g., Suzuki-Miyaura coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.